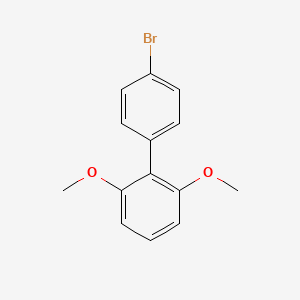

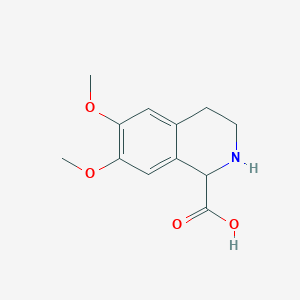

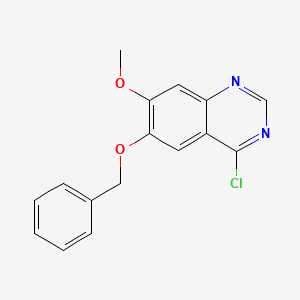

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

Descripción general

Descripción

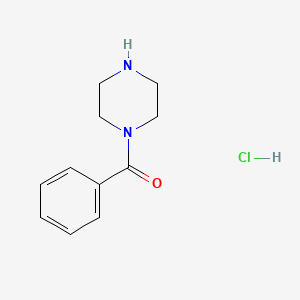

The compound 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is a synthetic organic molecule that is part of the quinazoline family, which is known for its diverse biological activities. The benzyloxy and methoxy groups are substituents on the quinazoline ring that can influence its chemical behavior and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been described in several studies. For instance, a derivative, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was synthesized through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Another study reported the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through a multi-step process including substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . These methods highlight the complexity and multi-step nature of synthesizing substituted quinazoline compounds.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied using various analytical techniques. X-ray powder diffraction data revealed that a related compound crystallized in an orthorhombic system with specific unit-cell parameters . Another compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, also crystallized in the orthorhombic system, and its three-dimensional structure was characterized by weak N–H…N hydrogen bonding between molecules . These studies demonstrate the importance of molecular structure analysis in understanding the physical properties and potential intermolecular interactions of quinazoline derivatives.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions due to their reactive sites. For example, the benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, as seen in the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one, which involved benzylation and cyclization steps . Additionally, the presence of halogen atoms, such as chlorine, can facilitate further chemical modifications, such as chlorination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The crystalline nature of these compounds suggests solid-state stability, which is important for pharmaceutical applications . The presence of substituents like benzyloxy and methoxy groups can affect the solubility, melting point, and reactivity of the molecule. Furthermore, density functional theory (DFT) calculations can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis :

- The synthesis of this compound through steps including substitution, nitration, reduction, cyclization, and chlorination has been detailed, with a total yield of 29.2% (Wang et al., 2015).

- Its structure was confirmed using 1H NMR and MS spectrum, indicating the precision in its synthesis and the potential for further chemical analysis.

Chemical Derivatives and Characterization :

- Research includes the synthesis of various derivatives of 6-methoxyquinazoline, such as 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds (Yan, Huang, & Zhang, 2013).

- These studies focus on characterizing these derivatives through IR, 1H NMR, 13C NMR, MS, and elemental analysis, suggesting a wide range of applications in chemical research.

Biological Activity and Antitumor Potential :

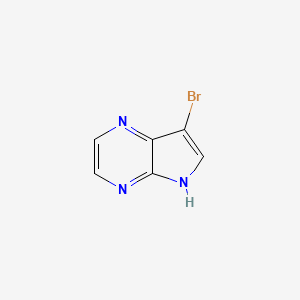

- The compound and its derivatives have been studied for their biological activity. For example, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline showed effectiveness as an inhibitor on the proliferation of lung cancer cell lines (Cai et al., 2019).

- Other studies explored the antitumor activity of similar quinazoline derivatives, providing insights into their potential use in cancer research (Ouyang Gui-ping, 2012).

Potential in Drug Development :

- The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration, indicates the potential of quinazoline derivatives in drug development (Sirisoma et al., 2009).

Antimicrobial and Antiplasmodial Applications :

- Some studies focus on the antimicrobial activities of quinazoline derivatives, highlighting their potential in developing new antimicrobial agents (Shaikh, 2013).

- There's also research on the synthesis of new quinazoline derivatives for evaluation against Plasmodium falciparum, indicating possible applications in antimalarial drug development (Gellis et al., 2016).

Safety And Hazards

This would involve detailing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Direcciones Futuras

This would involve discussing potential future research directions or applications for the compound, based on its properties and effects.

Please note that this is a general guide and the specific details would depend on the particular compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or scientific literature. If you have any other questions or need further clarification, feel free to ask!

Propiedades

IUPAC Name |

4-chloro-7-methoxy-6-phenylmethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-14-8-13-12(16(17)19-10-18-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNQROBHHNEDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465572 | |

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | |

CAS RN |

286371-65-1 | |

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.